molecular formula C18H16FN3O3S B3014422 5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole CAS No. 1251681-85-2

5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole

Cat. No. B3014422
CAS RN: 1251681-85-2
M. Wt: 373.4
InChI Key: ALAWEZKHKCENGO-UHFFFAOYSA-N
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Description

5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure.

Scientific Research Applications

Antibacterial and Antifungal Properties

Research indicates that sulfone derivatives containing 1,3,4-oxadiazole moieties, similar to the specified compound, show promising antibacterial activities. For instance, derivatives have demonstrated effectiveness against rice bacterial leaf blight and have also been found to increase plant resistance against this disease by stimulating activities in superoxide dismutase (SOD) and peroxidase (POD) in rice (Shi et al., 2015). Additionally, azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives, with a similar structure, have shown antimicrobial activity when tested using the broth dilution method (Shah et al., 2014). These findings suggest potential applications in agricultural and pharmaceutical industries.

Antimicrobial and Antitubercular Agents

Benzene sulfonamide pyrazole oxadiazole derivatives, structurally related to the compound , have been synthesized and evaluated for their antimicrobial as well as antitubercular activity. Molecular docking studies suggest their potential as antitubercular agents (Shingare et al., 2022). Such compounds have shown good activity against various bacteria and Mycobacterium tuberculosis, indicating their relevance in developing new treatments for tuberculosis and other bacterial infections.

properties

IUPAC Name

5-[1-[(3-fluorophenyl)methylsulfonyl]azetidin-3-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c19-16-8-4-5-13(9-16)12-26(23,24)22-10-15(11-22)18-20-17(21-25-18)14-6-2-1-3-7-14/h1-9,15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAWEZKHKCENGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)F)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole

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